molecular formula C21H24N4O4 B10989912 N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10989912
M. Wt: 396.4 g/mol
InChI Key: NPZNVDDUPYDOCN-UHFFFAOYSA-N
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Description

N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a phenylpiperazine core, and a carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Amino Group: The benzodioxole moiety is then reacted with an appropriate amine to introduce the amino group.

    Formation of the Piperazine Core: The phenylpiperazine core is synthesized separately, often through the reaction of phenylhydrazine with ethylene glycol.

    Coupling Reaction: The final step involves coupling the benzodioxole-amino intermediate with the phenylpiperazine core using a coupling reagent like carbodiimide in the presence of a base to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has shown potential as a ligand for various receptors, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole moiety can interact with hydrophobic pockets, while the piperazine core can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide
  • N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-ethylpiperazine-1-carboxamide

Uniqueness

Compared to similar compounds, N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the benzodioxole moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C21H24N4O4/c26-20(22-13-16-6-7-18-19(12-16)29-15-28-18)14-23-21(27)25-10-8-24(9-11-25)17-4-2-1-3-5-17/h1-7,12H,8-11,13-15H2,(H,22,26)(H,23,27)

InChI Key

NPZNVDDUPYDOCN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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